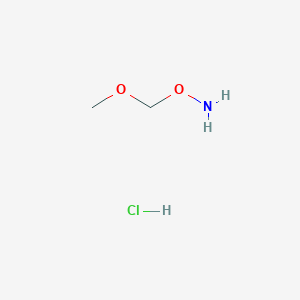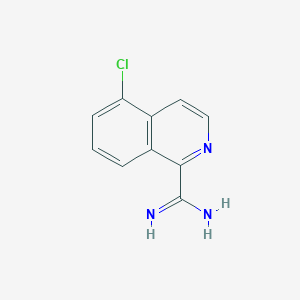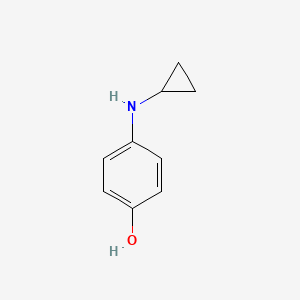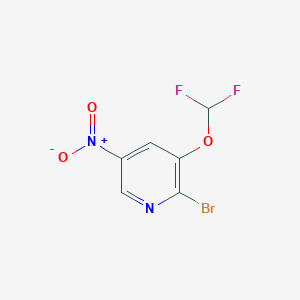![molecular formula C22H32O8P2 B12975368 (S)-Tetraethyl (6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12975368.png)
(S)-Tetraethyl (6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Tetraethyl (6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) is a chiral organophosphorus compound It is characterized by the presence of two phosphonate groups attached to a biphenyl structure with methoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tetraethyl (6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using methyl iodide and a suitable base.
Attachment of Phosphonate Groups: The phosphonate groups are introduced through a reaction with a phosphonating agent such as diethyl phosphite under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
(S)-Tetraethyl (6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) can undergo various chemical reactions, including:
Oxidation: The phosphonate groups can be oxidized to phosphonic acids using oxidizing agents such as hydrogen peroxide.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The biphenyl core can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Substitution: Sodium hydride, various nucleophiles, and solvents like dimethylformamide.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
Oxidation: Phosphonic acids.
Substitution: Various substituted biphenyl derivatives.
Coupling: Extended biphenyl structures.
Aplicaciones Científicas De Investigación
(S)-Tetraethyl (6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the development of new materials with specific electronic and optical properties.
Medicinal Chemistry: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of (S)-Tetraethyl (6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) involves its interaction with various molecular targets:
Ligand Coordination: The phosphonate groups can coordinate with metal centers, forming stable complexes that are active in catalytic processes.
Electron Donation: The methoxy groups can donate electron density to the biphenyl core, influencing its reactivity in chemical reactions.
Chiral Induction: The chiral nature of the compound can induce chirality in the products of reactions it participates in, making it valuable in asymmetric synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Similar structure but lacks the tetraethyl phosphonate groups.
SPhos: A related phosphine ligand used in palladium-catalyzed cross-coupling reactions.
XPhos: Another phosphine ligand with a different substitution pattern on the biphenyl core.
Uniqueness
(S)-Tetraethyl (6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) is unique due to its combination of chiral phosphonate groups and methoxy-substituted biphenyl core. This unique structure imparts specific reactivity and selectivity in chemical reactions, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C22H32O8P2 |
|---|---|
Peso molecular |
486.4 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-2-(2-diethoxyphosphoryl-6-methoxyphenyl)-3-methoxybenzene |
InChI |
InChI=1S/C22H32O8P2/c1-7-27-31(23,28-8-2)19-15-11-13-17(25-5)21(19)22-18(26-6)14-12-16-20(22)32(24,29-9-3)30-10-4/h11-16H,7-10H2,1-6H3 |
Clave InChI |
WOTPQZGGFQAPNG-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC=CC(=C1C2=C(C=CC=C2P(=O)(OCC)OCC)OC)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12975302.png)


![7-Methoxybenzo[d]isoxazol-5-amine](/img/structure/B12975319.png)
![6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12975328.png)

![4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12975342.png)


![2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12975354.png)



